D-(+)Biotin 2-nitrophenyl ester

Descripción general

Descripción

D-(+)Biotin 2-nitrophenyl ester is a chemical compound that belongs to the class of biotin derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is a protected biotin moiety, which means it is often used as a reactant in the synthesis of other biotin-functionalized molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)Biotin 2-nitrophenyl ester typically involves the esterification of biotin with 2-nitrophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.

Análisis De Reacciones Químicas

Types of Reactions

D-(+)Biotin 2-nitrophenyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with alcohols.

Hydrolysis: Breaking down into biotin and 2-nitrophenol in the presence of water.

Substitution: Reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Dicyclohexylcarbodiimide (DCC): Used as a coupling agent.

4-Dimethylaminopyridine (DMAP): Used as a catalyst.

Water: Used in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include biotin, 2-nitrophenol, and various biotin-functionalized molecules .

Aplicaciones Científicas De Investigación

Peptide Synthesis

D-(+)Biotin 2-nitrophenyl ester is extensively used in the solid-phase synthesis of biotinylated peptides. The compound's high reactivity allows for efficient coupling to amino acids during peptide synthesis, enhancing the yield of biotinylated products. A study evaluated the effectiveness of biotin-ONp (the nitrophenyl ester) in solid-phase peptide synthesis, demonstrating its superior performance compared to other biotinylation reagents like Biotin-OSu .

Table 1: Comparison of Biotinylation Reagents in Peptide Synthesis

| Reagent | Yield (%) | Reaction Time | Comments |

|---|---|---|---|

| Biotin-ONp | 85 | Short | High reactivity and solubility |

| Biotin-OSu | 75 | Moderate | Good stability but lower yield |

| Biotin-NHS | 70 | Longer | Requires careful handling |

Drug Development

The compound plays a crucial role in drug development, particularly in creating biotin-tagged therapeutics. For instance, researchers have synthesized biotin-tagged antiangiogenic drugs using this compound as a linker. This approach enhances the targeting efficiency of drugs towards specific biological pathways .

Protein Interaction Studies

This compound is utilized as a fluorescent probe for studying protein interactions. Its ability to bind specifically to streptavidin allows researchers to visualize and analyze protein complexes in various biological systems. The compound's fluorescent properties enable real-time monitoring of protein interactions within cells .

Case Study 1: Evaluation of Biotin-ONp in Peptide Synthesis

In a comparative study, researchers assessed the efficacy of this compound against other biotinylation methods. The results indicated that peptides synthesized with this compound exhibited higher purity and yield compared to those synthesized with alternative reagents. This study underscores the importance of selecting appropriate biotinylation reagents for successful peptide synthesis .

Case Study 2: Application in Drug Synthesis

A notable application involved synthesizing biotin-tagged compounds that target angiogenesis-related pathways. The incorporation of this compound allowed for efficient conjugation to drug molecules, significantly improving their pharmacological properties and specificity .

Mecanismo De Acción

The mechanism of action of D-(+)Biotin 2-nitrophenyl ester involves its ability to form strong covalent bonds with proteins and other biomolecules. This is primarily due to the biotin moiety, which has a high affinity for binding to streptavidin and avidin proteins. The nitrophenyl ester group facilitates the attachment of biotin to various substrates, enhancing the compound’s versatility in different applications .

Comparación Con Compuestos Similares

Similar Compounds

Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for biotinylation of proteins and nucleic acids.

Biotin-PEG-NHS ester: A polyethylene glycol (PEG) conjugated biotin used for increasing solubility and reducing immunogenicity.

Uniqueness

D-(+)Biotin 2-nitrophenyl ester is unique due to its nitrophenyl ester group, which provides a distinct reactivity profile compared to other biotin derivatives. This makes it particularly useful in specific synthetic and analytical applications where other biotin derivatives may not be suitable.

Actividad Biológica

D-(+)Biotin 2-nitrophenyl ester is a biotin derivative that has garnered attention due to its unique properties and applications in biochemical research. This compound serves as a biotinylation reagent, facilitating the modification of peptides, proteins, and other biomolecules. The following sections detail its biological activity, synthesis, applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C16H19N3O5S

- Molecular Weight : 365.40 g/mol

- CAS Number : 33755-53-2

- Appearance : White to yellow powder

- Melting Point : 163-165 °C

- Solubility : Soluble in methanol (25 mg/ml)

These properties indicate that the compound is stable under standard laboratory conditions and can be effectively used in various biochemical assays .

This compound functions primarily as a biotinylation agent. Its mechanism involves the introduction of biotin into target molecules, which can then be recognized by streptavidin or avidin proteins. This biotin-streptavidin interaction is one of the strongest non-covalent interactions known in biology, making it invaluable for various applications including:

- Protein Purification : Biotinylated proteins can be easily isolated using streptavidin-coated surfaces.

- Cell Imaging : Biotin can be used to label cells for imaging studies.

- Assay Development : The compound can be employed in enzyme-linked immunosorbent assays (ELISA) and other detection methods .

Research Findings

- Bioconjugation Efficiency :

-

Applications in PROTACs :

- Recent research highlights its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, where it connects ligands for E3 ubiquitin ligases with target proteins for selective degradation. This application underscores the compound's versatility in drug development and therapeutic interventions .

- Immunological Applications :

Case Study 1: Protein Labeling

In an experiment focused on protein labeling, researchers utilized this compound to biotinylate a specific enzyme. The labeled enzyme was then purified using streptavidin affinity chromatography, resulting in high purity and yield. This method illustrated the effectiveness of the compound in facilitating protein purification processes.

Case Study 2: Development of Bioconjugates

Another study explored the synthesis of bioconjugates using this compound as a linker for drug delivery systems. The resulting conjugates showed enhanced cellular uptake and targeted delivery capabilities compared to non-biotinylated counterparts, demonstrating the compound's utility in therapeutic applications.

Summary Table of Biological Activities

Propiedades

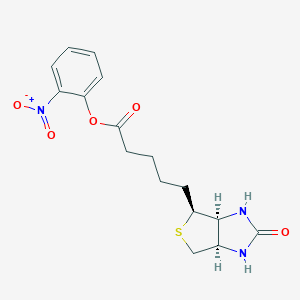

IUPAC Name |

(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYXYRBHNYQRB-XEGUGMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.